Cas no 69437-76-9 (1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea)

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is a thiourea derivative characterized by its distinct chlorophenyl and chloropyridinyl substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its molecular structure, featuring dual chlorine substitutions, enhances reactivity and binding affinity, making it useful in targeted chemical reactions. The thiourea moiety provides versatility for further functionalization, enabling applications in coordination chemistry and catalyst design. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions and compatibility with common solvents further contribute to its utility in synthetic workflows.
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea structure
69437-76-9 structure
Product Name:1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
CAS No:69437-76-9
MF:C12H9Cl2N3S
MW:298.190958738327
CID:3167848
PubChem ID:12450093
Update Time:2025-06-07

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Chemical and Physical Properties

Names and Identifiers

    • AI-204/31686048
    • 69437-76-9
    • AKOS003725859
    • 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
    • Oprea1_709251
    • N-(4-chlorophenyl)-N'-(2-chloro-3-pyridinyl)thiourea
    • 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
    • Inchi: 1S/C12H9Cl2N3S/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18)
    • InChI Key: IXTVYLDSQIUUML-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(NC1C(=NC=CC=1)Cl)=S

Computed Properties

  • Exact Mass: 296.9894239Da
  • Monoisotopic Mass: 296.9894239Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 69Ų

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1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Suppliers

Amadis Chemical Company Limited
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(CAS:69437-76-9)1-(4-Chlorophenyl1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea)-3-(2-chloropyridin-3-yl)thiourea
Order Number:A923458
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:36
Price ($):312.0
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Additional information on 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea

Introduction to 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea (CAS No. 69437-76-9) in Modern Chemical Research

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea, identified by the chemical abstracts service number CAS No. 69437-76-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic thiourea derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chlorophenyl and chloropyridine moieties in its molecular framework suggests a high degree of reactivity, making it a valuable scaffold for designing novel bioactive molecules.

The compound's structure, featuring a thiourea core connected to a 4-chlorophenyl group and a 2-chloropyridin-3-yl substituent, positions it as a promising candidate for further exploration in drug discovery. Thioureas are well-known for their role as intermediates in the synthesis of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The chlorine atoms in the molecule enhance its electrophilic nature, facilitating nucleophilic substitution reactions that are crucial for derivatization and functionalization.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways. 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea has been investigated for its potential to interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, making them attractive candidates for further preclinical development.

The synthesis of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea involves multi-step organic reactions, typically starting from commercially available precursors such as 4-chlorobenzoyl chloride and 2-chloro-3-pyridinethiol. The reaction sequence often includes condensation reactions followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.

One of the most compelling aspects of this compound is its versatility as a building block for medicinal chemistry. By modifying the substituents on the thiourea core or introducing additional functional groups, researchers can generate libraries of analogs with tailored biological activities. This approach is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

Recent computational studies have also highlighted the pharmacokinetic properties of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea derivatives. Molecular docking simulations have shown that these compounds can effectively bind to target proteins with high affinity, suggesting their potential as drug candidates. Additionally, physicochemical property predictions indicate favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety.

The agrochemical sector has also shown interest in this class of compounds due to their herbicidal and pesticidal properties. Field trials have demonstrated that certain derivatives of thioureas exhibit potent activity against weeds and pests while maintaining environmental safety profiles. This dual utility as both pharmaceutical intermediates and agrochemicals underscores the broad applicability of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea.

As research continues to evolve, new methodologies for studying the biological activity of this compound are being developed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and interactions with biological targets. These structural elucidations are essential for understanding mechanism-of-action and guiding further chemical modifications.

The regulatory landscape for pharmaceutical compounds like 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is stringent but well-established, ensuring that any potential therapeutic agents derived from it meet rigorous safety and efficacy standards before reaching clinical use. Collaborative efforts between academia and industry are crucial for navigating these regulatory pathways efficiently.

In conclusion, 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea (CAS No. 69437-76-9) represents a promising area of research with significant potential in pharmaceuticals and agrochemicals. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable compound for further exploration. As our understanding of its properties grows, so too will its applications in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:69437-76-9)1-(4-Chlorophenyl1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea)-3-(2-chloropyridin-3-yl)thiourea
A923458
Purity:99%
Quantity:1g
Price ($):312.0
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